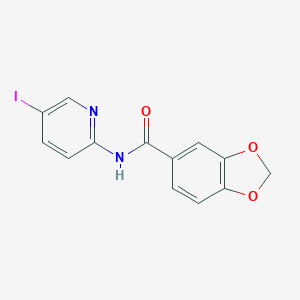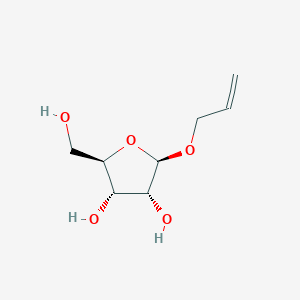
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as IPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. Specifically, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. Specifically, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in tumor cells. Finally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is relatively easy to synthesize and has a relatively low cost compared to other compounds with similar properties. However, one of the main limitations of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in material science, particularly in the synthesis of organic semiconductors and other advanced materials. Finally, there is a need for further research on the mechanism of action of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide, particularly with regard to its interactions with specific enzymes and proteins in the body.
Métodos De Síntesis
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-iodopyridine to form N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In material science, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used as a building block for the synthesis of various organic materials, including liquid crystals and organic semiconductors. In organic synthesis, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used as a catalyst for the synthesis of various organic compounds.
Propiedades
Nombre del producto |
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H9IN2O3 |
Peso molecular |
368.13 g/mol |
Nombre IUPAC |
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H9IN2O3/c14-9-2-4-12(15-6-9)16-13(17)8-1-3-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,15,16,17) |
Clave InChI |
NIHSVCAEVGDSBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)